molecular formula C7H9N3O B2879316 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 86518-82-3

1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Cat. No.: B2879316
CAS No.: 86518-82-3
M. Wt: 151.169
InChI Key: SLKDCPYGPROWEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the nucleophilic substitution reaction between 1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole. The reaction conditions can be optimized by adjusting the reaction time, temperature, ratio of starting reagents, acid binding agent, and the nature of the phase transfer catalyst. The desired product is obtained in high yield and purity after recrystallization .

Industrial Production Methods

For industrial production, the synthetic process is designed to be efficient and environmentally friendly. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of phase transfer catalysts and optimization of reaction parameters are crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as 1,2,4-triazole for substitution reactions.

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes. The triazole ring can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the suppression of various biological processes, such as cell proliferation in cancer or fungal growth in agriculture .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to its specific structure, which combines a cyclopropyl group with a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and agriculture .

Biological Activity

1-Cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a compound characterized by the presence of a cyclopropyl group and a 1,2,4-triazole ring. This structural configuration is significant due to the biological activities associated with the triazole moiety, which is known for its ability to form hydrogen bonds and interact with various biological targets.

  • Molecular Formula: C7H9N3O
  • Molecular Weight: 151.17 g/mol
  • CAS Number: 86518-82-3
  • Structure:

    Chemical Structure

The synthesis of this compound typically involves nucleophilic substitution reactions, where 1-(1-chlorocyclopropyl)ethanone reacts with 1,2,4-triazole under optimized conditions to yield high purity products .

The biological activity of this compound primarily involves its interaction with enzymes. The triazole ring can form hydrogen bonds with active sites on enzymes, leading to inhibition of their activity. This mechanism is crucial in various therapeutic contexts, particularly in anticancer and antifungal applications .

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various pathogens, including those resistant to conventional antibiotics. For instance, compounds similar to this compound have demonstrated efficacy against ESKAPE pathogens—bacteria known for their antibiotic resistance .

Table 1: Antimicrobial Efficacy Against ESKAPE Pathogens

Compound NameMIC (µg/mL)Activity Against ESKAPE Pathogens
This compoundTBDActive
ProthioconazoleTBDActive
CiprofloxacinTBDPositive Control

Note: TBD = To Be Determined based on specific studies.

Anticancer Activity

The compound has also been explored for its potential anticancer properties. The presence of the triazole ring is associated with the inhibition of cell proliferation in various cancer cell lines. For example, studies have indicated that triazole derivatives can induce apoptosis in cancer cells by disrupting metabolic pathways essential for tumor growth .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various triazole derivatives on cancer cell lines (e.g., HT-29 and Jurkat), compounds similar to this compound exhibited notable IC50 values indicating effective growth inhibition:

CompoundIC50 (µg/mL)Cell Line
1-Cyclopropyl derivative<10HT-29
Standard Drug (Doxorubicin)<5HT-29

Research Applications

The compound serves as a valuable building block in medicinal chemistry and agricultural applications:

Medicinal Chemistry:
It is utilized in synthesizing pharmaceuticals targeting fungal infections and certain cancers.

Agricultural Chemistry:
As a precursor for prothioconazole—a widely used fungicide—this compound plays a crucial role in crop protection strategies against fungal diseases .

Properties

IUPAC Name

1-cyclopropyl-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7(6-1-2-6)3-10-5-8-4-9-10/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKDCPYGPROWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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